Mydecamycin
Übersicht
Beschreibung
Es wird hauptsächlich aufgrund seiner antibakteriellen Eigenschaften eingesetzt, insbesondere gegen grampositive Bakterien . Die Verbindung hat die Summenformel C41H67NO15 und ein Molekulargewicht von 813,97 .
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen
SF-837 wird durch Fermentation mit dem Bakterium Streptomyces mycarofaciens synthetisiert . Der Fermentationsprozess beinhaltet die Impfung des Bakteriums in ein flüssiges Nährmedium, das verflüssigte Stärke, lösliches Pflanzenprotein, Kaliumchlorid und Calciumcarbonat bei einem pH-Wert von 7,0 enthält . Die Kultur wird dann 35 Stunden lang bei 28 °C unter Belüftung gerührt .
Industrielle Produktionsmethoden
In industriellen Umgebungen beinhaltet die Produktion von SF-837 großtechnische Fermentationsprozesse. Das Bakterium wird in Bioreaktoren mit kontrollierter Temperatur, pH-Wert und Belüftung kultiviert, um die Ausbeute des Antibiotikums zu optimieren . Nach der Fermentation wird das Antibiotikum mit verschiedenen chromatographischen Verfahren extrahiert und gereinigt .
Wissenschaftliche Forschungsanwendungen
SF-837 hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
SF-837 entfaltet seine antibakterielle Wirkung, indem es an das bakterielle Ribosom bindet und die Proteinsynthese hemmt . Diese Wirkung verhindert das Wachstum und die Vermehrung der Bakterien, was letztendlich zu ihrem Absterben führt . Die molekularen Zielstrukturen von SF-837 sind die 50S-Untereinheit des bakteriellen Ribosoms und das Peptidyltransferasezentrum .
Wirkmechanismus
Target of Action
Mydecamycin, also known as Midecamycin, is a macrolide antibiotic . The primary target of this compound is the 50S ribosomal subunit of bacteria . This subunit plays a crucial role in protein synthesis, which is essential for bacterial growth and survival .
Mode of Action
This compound acts by inhibiting bacterial protein synthesis . More specifically, it prevents peptide bond formation and translocation during protein synthesis by interacting with its target, the 50S ribosomal subunit . This interaction disrupts the protein synthesis process, thereby inhibiting bacterial growth .
Biochemical Pathways
By inhibiting the 50S ribosomal subunit, this compound disrupts the translation process, preventing the formation of essential proteins and thus inhibiting bacterial growth .
Pharmacokinetics
Reports indicate that the diacetate form of this compound reduces gastrointestinal side effects and improves its pharmacokinetic profile . The activity of this compound in the form of acetate salt presents a better activity, which seems to be potentiated at pH 7-8, as well as a longer half-life . .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . By disrupting protein synthesis, this compound prevents bacteria from producing essential proteins, which ultimately inhibits their growth and proliferation . It has been reported to be active against both erythromycin-susceptible and efflux-mediated erythromycin-resistant strains .
Action Environment
It is known that the activity of this compound in the form of acetate salt is potentiated at ph 7-8 , suggesting that the pH of the environment could potentially influence its activity.
Biochemische Analyse
Biochemical Properties
Mydecamycin plays a significant role in biochemical reactions by inhibiting bacterial protein synthesis. It interacts with the 50S ribosomal subunit of bacterial ribosomes, preventing peptide bond formation and translocation during protein synthesis . This interaction effectively halts the growth of bacteria, making this compound a potent antibacterial agent. The compound also interacts with various enzymes and proteins involved in bacterial metabolism, further enhancing its antibacterial efficacy .
Cellular Effects
This compound exerts its effects on various types of cells by inhibiting protein synthesis. In bacterial cells, this inhibition leads to a cessation of growth and replication, ultimately resulting in cell death . This compound also affects cellular processes such as cell signaling pathways, gene expression, and cellular metabolism. By disrupting these processes, this compound effectively eliminates bacterial infections .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the 50S ribosomal subunit of bacterial ribosomes. This binding prevents the formation of peptide bonds and the translocation of the growing peptide chain, thereby inhibiting protein synthesis . Additionally, this compound may induce changes in gene expression and enzyme activity, further contributing to its antibacterial effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under acidic conditions but may degrade in neutral or alkaline environments . Long-term studies have shown that this compound maintains its antibacterial activity over extended periods, although its efficacy may decrease with prolonged exposure to environmental factors . In vitro and in vivo studies have demonstrated that this compound can have lasting effects on cellular function, including sustained inhibition of bacterial growth .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively treats bacterial infections without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including gastrointestinal disturbances and hepatotoxicity . Threshold effects have been observed, where the antibacterial efficacy of this compound increases with dosage up to a certain point, beyond which adverse effects become more pronounced .
Metabolic Pathways
This compound undergoes extensive biotransformation in the liver, where it is metabolized by enzymes such as cytochrome P450 . The primary metabolite of this compound is formed through 14-hydroxylation, which can be detected in urine . These metabolic pathways play a crucial role in the elimination of this compound from the body and influence its overall pharmacokinetic profile .
Transport and Distribution
This compound is transported and distributed within cells and tissues through carrier-mediated pathways . It interacts with various transporters and binding proteins that facilitate its uptake and distribution. This compound’s localization within tissues is influenced by its affinity for specific transporters, which can affect its accumulation and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its antibacterial effects by targeting ribosomes . This compound may also localize to other cellular compartments, depending on the presence of targeting signals or post-translational modifications. These factors can influence the activity and function of this compound within cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
SF-837 is synthesized through fermentation using the bacterium Streptomyces mycarofaciens . The fermentation process involves inoculating the bacterium into a liquid culture medium containing saccharified starch, soluble vegetable protein, potassium chloride, and calcium carbonate at a pH of 7.0 . The culture is then stirred at 28°C for 35 hours under aeration .
Industrial Production Methods
In industrial settings, the production of SF-837 involves large-scale fermentation processes. The bacterium is cultured in bioreactors with controlled temperature, pH, and aeration to optimize the yield of the antibiotic . After fermentation, the antibiotic is extracted and purified using various chromatographic techniques .
Analyse Chemischer Reaktionen
Arten von Reaktionen
SF-837 unterliegt mehreren Arten chemischer Reaktionen, darunter Acetylierung und Hydrolyse .
Häufige Reagenzien und Bedingungen
Hauptsächlich gebildete Produkte
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Leucomycine
- Josamycin
- Spiramycine
- Tertiomycine
Einzigartigkeit
SF-837 ist unter den Makrolid-Antibiotika aufgrund seiner spezifischen Struktur und des Vorhandenseins von Acetoxygruppen einzigartig . Diese strukturelle Einzigartigkeit trägt zu seinem unterschiedlichen antibakteriellen Spektrum und seiner Wirksamkeit gegen bestimmte Bakterienstämme bei, die möglicherweise gegenüber anderen Makroliden resistent sind .
Eigenschaften
Midecamycin, as part of the macrolides, act by inhibiting bacterial protein synthesis. More specifically, midecamycin inhibits bacterial growth by targetting the 50S ribosomal subunit preventing peptide bond formation and translocation during protein synthesis. The presence of mutations in the 50S RNA can prevent midecamycin binding. Midecamycin is a broad spectrum antibiotic and thus, it can interact with different bacteria. | |
CAS-Nummer |
35457-80-8 |
Molekularformel |
C41H67NO15 |
Molekulargewicht |
814.0 g/mol |
IUPAC-Name |
[6-[4-(dimethylamino)-3-hydroxy-5-[(4R)-4-hydroxy-4,6-dimethyl-5-propanoyloxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate |
InChI |
InChI=1S/C41H67NO15/c1-11-30(45)54-29-21-32(47)51-24(4)16-14-13-15-17-28(44)23(3)20-27(18-19-43)37(38(29)50-10)57-40-35(48)34(42(8)9)36(25(5)53-40)56-33-22-41(7,49)39(26(6)52-33)55-31(46)12-2/h13-15,17,19,23-29,33-40,44,48-49H,11-12,16,18,20-22H2,1-10H3/t23?,24?,25?,26?,27?,28?,29?,33?,34?,35?,36?,37?,38?,39?,40?,41-/m1/s1 |
InChI-Schlüssel |
DMUAPQTXSSNEDD-JEGKQYGHSA-N |
SMILES |
CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C |
Isomerische SMILES |
CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3C[C@@](C(C(O3)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C |
Kanonische SMILES |
CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C |
Aussehen |
Solid powder |
Siedepunkt |
874 ºC |
melting_point |
155 ºC |
35457-80-8 | |
Reinheit |
>90% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Insoluble |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
maidimeisu Midecamin midecamycin midecamycin acetate midecamycin diacetate midekamycin midekamycin acetate Mosil mydecamycin Myoxam neoisomidecamycin Normicina SF 837 SF-837 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.